Tris(4-nitrophenyl) phosphate

Description

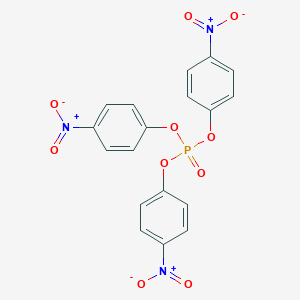

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(4-nitrophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N3O10P/c22-19(23)13-1-7-16(8-2-13)29-32(28,30-17-9-3-14(4-10-17)20(24)25)31-18-11-5-15(6-12-18)21(26)27/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSPPBDBWOJRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N3O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192004 | |

| Record name | Tris(4-nitrophenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3871-20-3 | |

| Record name | Phosphoric acid, tris(4-nitrophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3871-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-nitrophenyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003871203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3871-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-nitrophenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-nitrophenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(4-NITROPHENYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5B3MK2LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(4-nitrophenyl) phosphate and its Common Counterpart, p-Nitrophenyl Phosphate di(Tris) Salt

This guide provides a comprehensive overview of Tris(4-nitrophenyl) phosphate (TNPP) and a closely related, often confused compound, p-Nitrophenyl phosphate di(Tris) salt. Due to the similarity in nomenclature, it is crucial for researchers, scientists, and drug development professionals to distinguish between these two distinct chemical entities. This document will delineate their respective chemical properties, applications, and relevant experimental protocols.

Distinguishing Between this compound and p-Nitrophenyl Phosphate di(Tris) Salt

This compound (TNPP) is a triester of phosphoric acid and 4-nitrophenol. It is a model compound for studying the hydrolysis of phosphate esters, which is relevant to the degradation of pesticides and chemical warfare agents.

p-Nitrophenyl phosphate (pNPP) di(Tris) salt , on the other hand, is the di-Tris salt of p-nitrophenyl phosphate. It is a widely used chromogenic substrate for various phosphatases, most notably alkaline phosphatase (AP) and acid phosphatase, in biochemical assays such as ELISA. The enzymatic hydrolysis of pNPP yields a yellow product, p-nitrophenol, which allows for the spectrophotometric quantification of enzyme activity.

This compound (TNPP)

Chemical Structure:

Caption: Chemical structure of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 3871-20-3 | [1] |

| Molecular Formula | C₁₈H₁₂N₃O₁₀P | [2] |

| Molecular Weight | 477.27 g/mol | |

| Appearance | Solid | |

| Solvolysis | Hydrolysis, methanolysis, and hexanolysis have been studied in various media.[3] Micelles and other systems can accelerate its decomposition.[3] | [3] |

Applications

This compound is primarily used as a model substrate in research to study the mechanisms of phosphate ester hydrolysis.[3] This has implications for:

-

Detoxification of Organophosphates: Understanding the breakdown of TNPP helps in developing methods to neutralize toxic organophosphate compounds like pesticides and nerve agents.[3]

-

Enzyme Mimics: It is used to investigate the catalytic activity of various synthetic catalysts that mimic the function of phosphatase enzymes.

-

Micellar Catalysis: TNPP is employed to study the effects of micelles and other micro-heterogeneous systems on reaction rates.[3]

Experimental Protocols

General Protocol for Studying TNPP Hydrolysis:

The hydrolysis of TNPP can be monitored by measuring the increase in absorbance due to the release of p-nitrophenol at 400-405 nm.

Materials:

-

This compound (TNPP)

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of TNPP in a suitable organic solvent (e.g., acetonitrile) due to its low aqueous solubility.

-

Prepare the reaction mixture by adding a small aliquot of the TNPP stock solution to the buffer.

-

Initiate the reaction and monitor the absorbance at 400-405 nm over time.

-

The rate of hydrolysis can be calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol at the specific pH.

p-Nitrophenyl Phosphate (pNPP) di(Tris) Salt

Chemical Structure:

Caption: Chemical structure of p-Nitrophenyl phosphate di(Tris) salt.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 68189-42-4 | |

| Molecular Formula | (C₆H₄NO₆P)(C₄H₁₂NO₃)₂ | [4] |

| Molecular Weight | 461.36 g/mol | [4] |

| Appearance | White to pale yellow crystalline powder | [5][6] |

| Solubility | Soluble in water (50 mg/mL) | |

| Storage Temperature | -20°C or 2-8°C, protect from light | [5][4] |

| pH (10% aqueous solution) | 7.0 - 9.0 | [6] |

Applications

p-Nitrophenyl phosphate di(Tris) salt is a premier substrate for phosphatases in various biochemical applications.[7]

-

ELISA: It is the substrate of choice for alkaline phosphatase conjugates in Enzyme-Linked Immunosorbent Assays (ELISA).[7] The resulting soluble yellow product can be read spectrophotometrically at 405 nm.

-

Enzyme Assays: Used to determine the activity of various phosphatases, including alkaline and acid phosphatases, in biological samples.[7][8]

-

Enzyme Kinetics: Employed to study the kinetic parameters of phosphatases, such as Kₘ and Vₘₐₓ.[9]

-

High-Throughput Screening: Adapted for high-throughput screening of potential phosphatase inhibitors in drug discovery.[8]

Experimental Protocols

General Alkaline Phosphatase Activity Assay: [7]

This protocol outlines a general method for determining alkaline phosphatase activity in a sample using pNPP in a microplate format.

Materials:

-

pNPP Substrate Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.[7]

-

pNPP Substrate Solution: Dissolve pNPP di(Tris) salt in the substrate buffer to a final concentration of 1 mg/mL. Prepare fresh and protect from light.[7]

-

Stop Solution: 3 N Sodium Hydroxide (NaOH).[7]

-

Enzyme Sample: A purified enzyme or biological sample containing alkaline phosphatase.

-

96-well clear flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare Reagents: Bring all reagents to room temperature before use. Prepare the pNPP Substrate Solution just prior to the assay.[7]

-

Sample Preparation: Prepare serial dilutions of the enzyme sample in an appropriate buffer (e.g., Tris-buffered saline).[7]

-

Assay Setup: Add 50 µL of each enzyme dilution to the wells of the microplate. Include a blank well containing 50 µL of the dilution buffer without the enzyme.[7]

-

Initiate Reaction: Add 100 µL of the freshly prepared pNPP Substrate Solution to each well. Mix gently by tapping the plate.[7]

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time can be optimized based on enzyme activity. Protect the plate from light during incubation.[7]

-

Stop Reaction: Add 50 µL of 3 N NaOH Stop Solution to each well to stop the enzymatic reaction. The stop solution also enhances the yellow color.[7]

-

Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.[7]

ELISA Protocol using pNPP:

Procedure:

-

After the final washing step to remove unbound secondary antibody-alkaline phosphatase conjugate, add 100-200 µL of freshly prepared pNPP Substrate Solution to each well.[7]

-

Incubate the plate at room temperature or 37°C, protected from light. Monitor color development. Typical incubation times range from 15 to 60 minutes.[7]

-

Stopping the Reaction (Optional for Endpoint Assays): Once sufficient color has developed, stop the reaction by adding 50 µL of 3 N NaOH to each well.[7]

-

Measurement: Read the optical density (OD) at 405 nm. The OD value is proportional to the amount of target antigen in the original sample.[7]

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic Hydrolysis of pNPP:

Caption: Enzymatic hydrolysis of pNPP by alkaline phosphatase.

General ELISA Workflow:

Caption: A generalized workflow for an indirect ELISA using pNPP.

Safety Information

This compound (TNPP):

-

Detailed safety information is less commonly available in public resources compared to pNPP. Standard laboratory precautions for handling organophosphates should be followed.

p-Nitrophenyl Phosphate di(Tris) Salt:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[10][11] Harmful if swallowed.[11][12]

-

Precautionary Statements: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use in a well-ventilated area.[10][11]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[10][11]

Conclusion

This compound and p-Nitrophenyl phosphate di(Tris) salt are distinct compounds with different applications in research and development. TNPP serves as a model compound for studying phosphate ester hydrolysis, while pNPP di(Tris) salt is a crucial chromogenic substrate for phosphatase assays, particularly in the context of ELISA and enzyme kinetics. A clear understanding of their properties and protocols is essential for their effective and safe use in the laboratory.

References

- 1. This compound | CAS#:3871-20-3 | Chemsrc [chemsrc.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. phosphatase substrate, ≥97.0% (enzymatic), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 5. custombiotech.roche.com [custombiotech.roche.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 4-Nitrophenyl Phosphate | C6H6NO6P | CID 378 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tris(4-nitrophenyl) phosphate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-nitrophenyl) phosphate is a triester of phosphoric acid and 4-nitrophenol. This document provides a comprehensive overview of its chemical structure, and physical and chemical properties. While detailed biological activity and specific signaling pathways remain areas for further investigation, this guide consolidates the available technical data, including spectral information and a potential synthetic approach.

Chemical Structure and Identification

This compound is an organic phosphate ester characterized by a central phosphate group bonded to three 4-nitrophenyl substituents.

DOT Language Chemical Structure

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3871-20-3[1] |

| Molecular Formula | C₁₈H₁₂N₃O₁₀P[1] |

| Molecular Weight | 461.28 g/mol [2] |

| IUPAC Name | This compound |

| InChI | InChI=1S/C18H12N3O10P/c22-19(23)13-1-7-16(8-2-13)29-32(28,30-17-9-3-14(4-10-17)20(24)25)31-18-11-5-15(6-12-18)21(26)27/h1-12H[1] |

| InChIKey | RZSPPBDBWOJRII-UHFFFAOYSA-N[1] |

| SMILES | O=--INVALID-LINK--=O)cc1">P(Oc1ccc(--INVALID-LINK--=O)cc1)Oc1ccc(--INVALID-LINK--=O)cc1[1] |

Physical and Chemical Properties

The experimental data for the physical and chemical properties of this compound is limited. The available information is summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to light red to green powder/crystal | [2] |

| Melting Point | 154.0 - 159.0 °C | [2] |

| Purity | >98.0% (HPLC) | [2] |

Spectral Data

Detailed spectral data for this compound are not widely available in public databases. The following represents typical spectral features that would be expected for this compound.

3.1. Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of nitrophenyl groups. A representative mass spectrum is available through ChemicalBook, though detailed fragmentation analysis is not provided.[1]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic peaks for the phosphate group (P=O and P-O stretches) and the nitrophenyl groups (C=C aromatic, C-N, and N=O stretches). An IR spectrum is available for viewing on ChemicalBook.[3]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available, detailed NMR spectra for this compound were found. Expected chemical shifts for a similar compound, triphenyl phosphate, can provide some context. For triphenyl phosphate, the proton-decoupled ³¹P NMR spectrum shows a single peak, with smaller satellite peaks due to coupling with ¹³C.[4]

Synthesis

DOT Language General Synthesis Workflow

References

A Technical Guide to the Synthesis of Tris(4-nitrophenyl) phosphate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of Tris(4-nitrophenyl) phosphate, a key reagent and model compound in various chemical and biochemical research applications. This document outlines a detailed experimental protocol, summarizes key data, and presents visual workflows to facilitate its preparation and use in the laboratory.

Introduction

This compound (TNPP) is a triaryl phosphate ester distinguished by the presence of three electron-withdrawing nitrophenyl groups. This structural feature renders it a highly reactive compound, making it a valuable tool in organic synthesis and for studying the mechanisms of phosphoryl transfer reactions. Its utility extends to its application as a model substrate for the investigation of the hydrolysis and detoxification of organophosphate-based nerve agents and pesticides.[1] Additionally, this compound finds industrial use as a flame retardant and plasticizer.[2]

This guide provides a comprehensive, practical procedure for the laboratory-scale synthesis of this compound, adapted from established methods for the preparation of analogous triaryl phosphates.[3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 4-nitrophenol with a phosphorylating agent, such as phosphorus oxychloride, often in the presence of a catalyst. The overall reaction scheme is presented below:

Reaction Scheme:

3 C₆H₅NO₃ + POCl₃ → C₁₈H₁₂N₃O₁₀P + 3 HCl

Reactants: 4-Nitrophenol, Phosphorus Oxychloride Product: this compound, Hydrochloric Acid

Experimental Protocol

This protocol is adapted from a general method for the synthesis of triaryl phosphates.[3]

Materials:

-

4-Nitrophenol

-

Phosphorus oxychloride (freshly distilled)

-

Anhydrous solvent (e.g., Toluene, Benzene, or Hexane)

-

Metal catalyst (e.g., Aluminum powder, Zinc powder, or Iron powder)

-

Dilute hydrochloric acid solution

-

Dilute sodium hydroxide solution

-

Methanol or Ethanol

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a gas outlet to a scrubber

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-nitrophenol and the chosen anhydrous solvent.

-

Dissolution: Stir the mixture at room temperature until the 4-nitrophenol is completely dissolved.

-

Catalyst Addition: Add a catalytic amount of a metal catalyst (e.g., aluminum powder).

-

Addition of Phosphorus Oxychloride: While stirring, slowly add phosphorus oxychloride dropwise from the dropping funnel. An exothermic reaction may occur, and the addition rate should be controlled to maintain a steady reaction temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to the specified temperature and maintain it for several hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the crude product with dilute hydrochloric acid, followed by a wash with dilute sodium hydroxide solution, and then with water in a separatory funnel.

-

The organic layer is then treated with an alcohol (e.g., methanol or ethanol) to react with any remaining acid chlorides.

-

Wash the organic layer again with water until neutral.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then purified by recrystallization from a suitable solvent to yield pure this compound.

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of triaryl phosphates, which can be adapted for this compound.

| Parameter | Value | Reference |

| Reactants | 4-Nitrophenol, Phosphorus Oxychloride | [3] |

| Molar Ratio (Phenol:POCl₃) | 3:1 to 5:1 | [3] |

| Catalyst | Aluminum, Zinc, or Iron powder | [3] |

| Solvent | Benzene, Hexane, or DMSO | [3] |

| Reaction Temperature | 50-150 °C | [3] |

| Reaction Time | 1-10 hours | [3] |

| Purity (post-recrystallization) | >99% | [3] |

| Appearance | White to light reddish-green powder/crystal | |

| Melting Point | 154.0 to 159.0 °C |

Visualization of Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Research Applications

This compound serves as a valuable tool in several areas of research:

-

Model Compound for Hydrolysis Studies: Due to its high reactivity, it is used as a model substrate to study the hydrolysis of phosphate esters. This is particularly relevant for understanding the degradation pathways of organophosphate pesticides and chemical warfare agents.[1]

-

Reagent in Organic Synthesis: While specific, widely-named reactions are not extensively documented, its reactivity suggests potential applications as a phosphorylating agent or as a leaving group activator in organic synthesis.

-

Peptide Synthesis: Although not a primary coupling reagent, related compounds with 4-nitrophenyl groups are used in peptide synthesis, indicating a potential area of application for this compound in the development of new synthetic methodologies.[4]

The following diagram illustrates the role of this compound in a typical hydrolysis study.

Caption: Signaling pathway for the hydrolysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and applications of this compound for a scientific audience. The detailed, adaptable protocol and summarized data aim to facilitate the preparation of this important research compound. Its role as a model for studying phosphate ester reactivity underscores its continued relevance in both academic and applied research, particularly in the fields of environmental chemistry and drug development.

References

An In-depth Technical Guide to Chromogenic Phosphatase Substrates: p-Nitrophenyl Phosphate (pNPP) and Tris(4-nitrophenyl) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and comparison of two related phosphate compounds: p-Nitrophenyl phosphate (pNPP) and Tris(4-nitrophenyl) phosphate. While pNPP is a universally adopted chromogenic substrate for the sensitive detection of phosphatase activity in a myriad of research and diagnostic applications, including the enzyme-linked immunosorbent assay (ELISA), the utility of this compound as an enzymatic substrate is not established in the scientific literature. This document will delve into the core chemical and physical properties of both molecules, present detailed experimental protocols for the use of pNPP, and offer a comparative analysis based on available data. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction to Phosphatase Substrates

Phosphatases are a critical class of enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate group from their substrate. Their activity is fundamental to a vast array of cellular processes, including signal transduction, protein regulation, and metabolism. Consequently, the detection and quantification of phosphatase activity are paramount in numerous fields of biological research and are crucial for the development of novel therapeutics targeting these enzymes.

Chromogenic substrates, which produce a colored product upon enzymatic reaction, are invaluable tools for these assays due to their simplicity, cost-effectiveness, and ease of detection using standard spectrophotometric equipment.[1] For decades, p-Nitrophenyl phosphate (pNPP) has been the gold standard chromogenic substrate for various phosphatases, including alkaline phosphatase (ALP) and acid phosphatase (ACP).[1][2]

This guide will provide an in-depth exploration of pNPP and a related but lesser-known compound, this compound.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of these substrates is essential for their proper handling, storage, and application in enzymatic assays.

p-Nitrophenyl Phosphate (pNPP)

pNPP is a synthetic aryl phosphate ester.[1] The presence of an electron-withdrawing nitro group on the phenyl ring renders the phosphate ester bond susceptible to enzymatic cleavage.[1] It is most commonly available as a disodium salt hexahydrate, which offers enhanced stability and solubility in aqueous solutions.[1]

| Property | Value |

| IUPAC Name | 4-Nitrophenyl dihydrogen phosphate |

| Synonyms | pNPP, 4-NPP, p-Nitrophenyl phosphate |

| Molecular Formula | C₆H₆NO₆P |

| Molar Mass | 219.09 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | >300 °C |

| Solubility in Water | Highly soluble |

| Hydrolysis Product | 4-Nitrophenol (pNP) |

| Max. Absorbance (Product) | 405 nm |

| Molar Extinction Coefficient (ε) of pNP | 1.83 x 10⁴ M⁻¹cm⁻¹ at 405 nm |

| Storage Temperature | -20°C for long-term storage of solid and stock solutions[3] |

This compound

This compound is a triester of phosphoric acid and 4-nitrophenol. Unlike pNPP, which has a single nitrophenyl group, this molecule possesses three. While its chemical properties are documented by chemical suppliers, its application as a substrate for phosphatases is not described in the available scientific literature.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Phosphoric Acid Tris(4-nitrophenyl) Ester |

| Molecular Formula | C₁₈H₁₂N₃O₁₀P |

| Molar Mass | 461.28 g/mol |

| Appearance | White to light red to green powder/crystal |

| Melting Point | 156-158 °C[2] |

| Boiling Point | 592 °C at 760 mmHg[2] |

| Density | 1.572 g/cm³[2] |

| Storage Temperature | Typically stored at room temperature or refrigerated (2-8°C) |

Mechanism of Action: The Chromogenic Assay

The utility of pNPP as a phosphatase substrate lies in the enzymatic hydrolysis that results in a colored product. In the presence of a phosphatase, the phosphate group is cleaved from pNPP, yielding inorganic phosphate and 4-nitrophenol (pNP).[1] Under alkaline conditions (typically pH > 8), pNP is deprotonated to the 4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at 405 nm.[1] The intensity of this yellow color is directly proportional to the amount of pNP produced and, therefore, to the phosphatase activity.

Enzymatic hydrolysis of pNPP by phosphatase.

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme with its substrate is described by kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). For pNPP, these values have been determined for various phosphatases. The table below presents kinetic data for calf intestinal alkaline phosphatase (CIAP) with pNPP under different buffer conditions.

| Buffer Condition | Km (M) | Vmax (µmol/min/unit) |

| 50 mM Tris-HCl, pH 11, 37°C | 7.6 x 10⁻⁴ | 3.12 |

| 100 mM Glycine-NaOH, pH 9.5, 37°C | 4.0 x 10⁻⁴ | 1.6 |

Data sourced from a study on the kinetic behavior of calf intestinal alkaline phosphatase.

Currently, there is no published data on the kinetic parameters of this compound with any phosphatase.

Experimental Protocols with p-Nitrophenyl Phosphate (pNPP)

The following are detailed methodologies for key experiments utilizing pNPP.

General Alkaline Phosphatase (ALP) Activity Assay

This protocol provides a general method for determining ALP activity in a sample using pNPP in a microplate format.

Materials:

-

Enzyme sample

-

Assay Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂

-

pNPP Substrate Solution: Dissolve pNPP disodium salt in the Assay Buffer to a final concentration of 1 mg/mL. This solution should be prepared fresh and protected from light.

-

Stop Solution: 3 N Sodium Hydroxide (NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Sample Preparation: Prepare serial dilutions of the enzyme sample in an appropriate buffer (e.g., Tris-buffered saline).

-

Assay Setup: Add 50 µL of each enzyme dilution to the wells of the microplate. Include a blank well containing 50 µL of the dilution buffer without the enzyme.

-

Initiate Reaction: Add 100 µL of the freshly prepared pNPP Substrate Solution to each well. Mix gently by tapping the plate.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time can be optimized based on the enzyme activity. Protect the plate from light during incubation.

-

Stop Reaction: Add 50 µL of 3 N NaOH Stop Solution to each well to stop the enzymatic reaction. The stop solution also ensures a consistent alkaline pH for maximal color development.

-

Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity is proportional to the corrected absorbance values.

Workflow for a general alkaline phosphatase activity assay.

pNPP in an ELISA Workflow

This protocol outlines the final detection steps of an indirect ELISA using an ALP-conjugated secondary antibody and pNPP.

Materials:

-

Microplate with captured antigen and bound primary and ALP-conjugated secondary antibodies

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

pNPP Substrate Solution (as described in 5.1)

-

Stop Solution (3 N NaOH)

-

Microplate reader

Procedure:

-

Washing: After incubation with the ALP-conjugated secondary antibody, wash the microplate wells thoroughly with Wash Buffer to remove any unbound conjugate.

-

Substrate Addition: Add 100-200 µL of freshly prepared pNPP Substrate Solution to each well.

-

Incubation: Incubate the plate at room temperature or 37°C, protected from light. Monitor the color development. Typical incubation times range from 15 to 60 minutes.

-

Stopping the Reaction (for endpoint assays): Once sufficient color has developed, stop the reaction by adding 50 µL of 3 N NaOH to each well.

-

Measurement: Read the optical density (OD) at 405 nm. The OD value is proportional to the amount of target antigen in the original sample.

Final detection steps of an ELISA using pNPP.

Comparative Analysis and Discussion

The primary and most significant difference between pNPP and this compound is their established utility in biochemical assays.

-

p-Nitrophenyl Phosphate (pNPP): As demonstrated throughout this guide, pNPP is a well-characterized and widely validated substrate for a variety of phosphatases.[1][2] Its use is supported by a vast body of literature, and detailed protocols for numerous applications are readily available. The generation of a single mole of p-nitrophenol per mole of substrate hydrolyzed provides a direct and quantifiable measure of enzyme activity.

-

This compound: In stark contrast, there is a notable absence of scientific literature describing the use of this compound as a substrate for phosphatases. While one might speculate that the three nitrophenyl phosphate ester bonds could be susceptible to enzymatic cleavage, several factors could complicate its use as a chromogenic substrate:

-

Steric Hindrance: The bulky nature of the three nitrophenyl groups may sterically hinder the enzyme's active site, potentially making it a poor substrate.

-

Complex Kinetics: The sequential hydrolysis of the three ester bonds would likely result in complex reaction kinetics, making it difficult to obtain a linear and easily quantifiable relationship between color development and enzyme concentration.

-

Solubility: Although soluble in some organic solvents, its aqueous solubility might be a limiting factor in many biological assay buffers.

-

Conclusion

p-Nitrophenyl phosphate (pNPP) remains the substrate of choice for the routine colorimetric assay of phosphatase activity. Its reliability, sensitivity, and the wealth of available data and protocols make it an indispensable tool for researchers, scientists, and drug development professionals.

This compound, while structurally related, does not have any established role as a phosphatase substrate in the scientific literature. Based on its chemical structure, its utility in this context is questionable and would require significant empirical investigation to determine if it can be enzymatically hydrolyzed and if the resulting reaction is suitable for quantitative analysis. For researchers requiring a reliable and well-characterized chromogenic phosphatase substrate, pNPP is the unequivocal recommendation.

References

An In-depth Technical Guide to Tris(4-nitrophenyl) phosphate and its Application in Biochemical Assays

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing essential information on Tris(4-nitrophenyl) phosphate. The document delineates its chemical properties and clarifies its distinction from the more commonly utilized chromogenic substrate, p-Nitrophenyl phosphate (pNPP), which is extensively used in phosphatase-based assays.

Core Compound Identification

This compound is a triester of phosphoric acid and p-nitrophenol. While it is commercially available, its application in routine biochemical assays is limited compared to its monoester counterpart. It is primarily of interest in studies of chemical reactivity and decomposition of organophosphate esters.

Data Presentation: Properties of this compound

| Property | Value | Citation |

| CAS Number | 3871-20-3 | [1] |

| Molecular Formula | C₁₈H₁₂N₃O₁₀P | [1] |

| Molecular Weight | 461.284 g/mol | [1] |

| Synonym | Phosphoric Acid Tris(4-nitrophenyl) Ester | [2] |

| Appearance | White to light-colored powder/crystal | [2] |

Distinction from p-Nitrophenyl Phosphate (pNPP)

It is critical to distinguish this compound from p-Nitrophenyl phosphate (pNPP). The latter is a monoester and a widely used chromogenic substrate for various phosphatases, including alkaline phosphatase (ALP) and acid phosphatase (ACP).[3][4] In the presence of these enzymes, pNPP is hydrolyzed to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405-410 nm.[3][5] The vast majority of experimental protocols in literature referencing a "nitrophenyl phosphate" substrate for enzyme assays refer to pNPP, often supplied as a disodium or di(Tris) salt for stability and solubility.[3][6]

Experimental Protocols: Application of p-Nitrophenyl Phosphate (pNPP)

The following protocols are for p-Nitrophenyl phosphate (pNPP) , the standard substrate for phosphatase activity assays.

General Alkaline Phosphatase (ALP) Activity Assay

This protocol provides a fundamental method for determining ALP activity in a sample using a 96-well plate format.[4]

Materials:

-

pNPP Substrate Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.[4]

-

pNPP Substrate Solution: Dissolve pNPP in the substrate buffer to a final concentration of 1 mg/mL. This solution should be prepared fresh and protected from light.[4][5]

-

Stop Solution: 3 N Sodium Hydroxide (NaOH).[4]

-

Enzyme Sample: Purified enzyme or biological lysate.

-

96-well clear flat-bottom microplate.

-

Microplate reader with absorbance measurement capabilities at 405 nm.

Procedure:

-

Reagent Preparation: Allow all reagents to reach room temperature.

-

Sample Preparation: Prepare serial dilutions of the enzyme sample in an appropriate buffer (e.g., Tris-buffered saline).

-

Assay Setup: Add 50 µL of each enzyme dilution to the microplate wells. Include a blank well containing 50 µL of dilution buffer without the enzyme.

-

Reaction Initiation: Add 100 µL of the freshly prepared pNPP Substrate Solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. Incubation time can be optimized based on enzyme activity.

-

Reaction Termination: Add 50 µL of 3 N NaOH Stop Solution to each well to halt the enzymatic reaction.

-

Measurement: Read the absorbance of each well at 405 nm.

-

Data Analysis: Subtract the absorbance of the blank from the sample readings. The corrected absorbance is proportional to the ALP activity.

pNPP Application in Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, ALP is a common reporter enzyme conjugated to a secondary antibody. pNPP serves as the final detection substrate.[3]

Procedure (Final Detection Step):

-

Following incubation with the ALP-conjugated secondary antibody, wash the microplate wells 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Add 100-200 µL of freshly prepared pNPP Substrate Solution to each well.[2]

-

Incubate the plate at room temperature or 37°C, protected from light, until sufficient yellow color develops (typically 15-60 minutes).

-

Stop the reaction by adding 50 µL of 3 M NaOH to each well.[3]

-

Measure the optical density (OD) at 405 nm using a microplate reader. The OD is proportional to the amount of target antigen.

Data Presentation: Parameters for pNPP-Based Assays

| Parameter | Recommended Value/Range | Notes | Citation |

| pNPP Form | Powder (disodium salt hexahydrate) or tablets | Powder offers flexibility; tablets offer convenience. | [5] |

| Storage (Powder) | -20°C for long-term storage | Can be stored at +4°C for shorter periods. | [5] |

| Stock Solution | 5–10 mM in water | Stable for up to 6 weeks at -20°C in aliquots. | [5] |

| Working Solution | ~1 mg/mL | Should always be prepared fresh before use. | [5] |

| Assay Buffers | Diethanolamine (pH 9.8), Glycine (pH 10.4), Tris-HCl (pH 7.2-9.5) | Buffer choice is dependent on the specific phosphatase being assayed. | [2][5][7] |

| Reaction Temperature | Room temperature or 37°C | Incubation at 37°C generally yields a stronger signal. | [5] |

| Absorbance Wavelength | 405-410 nm | This is the maximum absorbance wavelength for the p-nitrophenolate ion. | [5] |

| Stop Solution | 0.1 M to 3 M NaOH | Stops the reaction and enhances the yellow color by ensuring high pH. | [5] |

Visualized Workflows and Pathways

Enzymatic Hydrolysis of pNPP

The core of the assay is the enzymatic hydrolysis of pNPP. In alkaline conditions, the product, p-nitrophenol, is deprotonated to the p-nitrophenolate ion, which is responsible for the yellow color.[3]

Caption: Enzymatic hydrolysis of pNPP by phosphatase.

Experimental Workflow for a General Phosphatase Assay

The following diagram illustrates the typical workflow for measuring phosphatase activity using pNPP in a laboratory setting.

Caption: General workflow for a pNPP-based phosphatase assay.

Role in Drug Development and Research

The pNPP assay is a foundational tool in drug discovery and development.[3] Its simplicity and adaptability to high-throughput screening (HTS) make it invaluable for identifying and characterizing inhibitors of phosphatases, which are key drug targets in diseases like cancer and metabolic disorders.[3][7] By measuring the rate of p-nitrophenol formation, researchers can determine key enzyme kinetic parameters such as Kₘ and Vₘₐₓ and assess the potency of inhibitory compounds.[3]

In contrast, This compound (TNPP) serves as a model compound for studying the decomposition and solvolysis of reactive phosphate esters, which is relevant to the detoxification of insecticides and chemical warfare agents, but it is not typically used as an enzyme substrate in drug screening assays.[8]

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. custombiotech.roche.com [custombiotech.roche.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Tris(4-nitrophenyl) phosphate and its Congener, p-Nitrophenyl Phosphate: Properties, Synthesis, and Research Applications

This technical guide provides an in-depth overview of Tris(4-nitrophenyl) phosphate, a reactive phosphorylating agent, and clarifies its distinction from the widely used biochemical substrate, 4-nitrophenyl phosphate (pNPP). For researchers, scientists, and drug development professionals, this document details the chemical properties, synthesis, and potential applications of this compound, alongside the extensive and well-documented uses of pNPP in enzyme kinetics and immunoassays.

Distinguishing this compound from 4-Nitrophenyl phosphate (pNPP)

It is crucial to differentiate between two similarly named compounds. This compound is a phosphoric acid triester, where three 4-nitrophenol groups are attached to a central phosphate. In contrast, 4-Nitrophenyl phosphate (pNPP) is a monoester. This structural difference dictates their applications: this compound is primarily a chemical reagent used in synthesis, while pNPP is a chromogenic substrate for various enzymes.

This compound: A Reagent for Chemical Synthesis

This compound is a phosphorylating agent, utilized in organic chemistry for the introduction of phosphate groups. Its reactivity stems from the three electron-withdrawing nitro-substituted phenyl groups, which make the phosphorus atom susceptible to nucleophilic attack.

Physicochemical Properties

The key properties of this compound are summarized below.

| Property | Value |

| Synonym | Phosphoric Acid Tris(4-nitrophenyl) Ester |

| CAS Number | 3871-20-3 |

| Molecular Formula | C₁₈H₁₂N₃O₁₀P |

| Appearance | White to light red to green powder/crystal |

| Purity | >98.0% (TLC)(HPLC) |

Synthesis of this compound

This compound can be synthesized via a one-pot methodology. The reaction involves treating sodium p-nitrophenoxide with phosphorus oxychloride (POCl₃).[1] This reaction has been found to be more exothermic than the synthesis of the analogous phosphite, though the reaction to form the phosphite is faster.[1]

A study comparing its synthesis to that of tris(p-nitrophenyl)phosphite reported a 95% yield for this compound.[1] The enthalpy for the reaction of sodium p-nitrophenoxide with a 0.5 molar solution of POCl₃ was found to be -20.29 kJ.[1]

Potential Research Applications

Based on its chemical structure, this compound is a potential reagent in the following areas:

-

Phosphorylating Agent: It can be used to introduce phosphate groups into organic molecules, which is a key step in the synthesis of various biologically active compounds.

-

Oligonucleotide Synthesis: The phosphotriester method of oligonucleotide synthesis involves the use of protected phosphate groups.[2] While other reagents are more common, this compound or similar activated aryl esters can serve as phosphorylating agents in these multi-step syntheses.[3][4] This method was a significant advancement as it prevented the formation of branched oligonucleotides, a problem with the earlier phosphodiester approach.[2]

-

Peptide Synthesis: Activated phosphate esters can be used as coupling reagents in peptide synthesis to facilitate the formation of amide bonds.

4-Nitrophenyl phosphate (pNPP): The Chromogenic Substrate

4-Nitrophenyl phosphate (pNPP) is a widely used substrate in biochemistry for the colorimetric detection of phosphatase activity.[5][6] It is commercially available, often as a di(Tris) salt, which enhances its stability and solubility in aqueous buffers.[7]

Physicochemical Properties of pNPP di(Tris) Salt

The properties of the commonly used di(Tris) salt of pNPP are detailed below.

| Property | Value |

| Synonyms | pNPP, 4-Nitrophenyl phosphate bis(tris) salt |

| CAS Number | 68189-42-4 |

| Molecular Formula | (C₆H₄NO₆P)(C₄H₁₂NO₃)₂ |

| Molecular Weight | 461.36 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in water (0.1 g/mL) |

| Storage Temperature | 2-8°C |

Principle of Detection

The use of pNPP as a substrate is based on its enzymatic hydrolysis by phosphatases. This reaction cleaves the phosphate group, yielding inorganic phosphate and 4-nitrophenol (pNP).[5] In alkaline conditions, pNP is deprotonated to the 4-nitrophenolate ion, which is a soluble, yellow-colored product with a maximum absorbance at 405 nm.[5][8] The intensity of the yellow color is directly proportional to the amount of pNP produced and, therefore, to the phosphatase activity.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. A P(V)-Platform for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. 4-Nitrophenyl phosphate di(tris) salt - 4-Nitrophenyl phosphate bis(tris) salt [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of Tris(4-nitrophenyl) phosphate in Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tris(4-nitrophenyl) phosphate (TNPP) in various buffer systems commonly used in research and pharmaceutical development. Understanding these properties is critical for the accurate design and interpretation of experiments, particularly in enzyme kinetics, high-throughput screening, and formulation studies.

Core Chemical and Physical Properties

This compound is a phosphate triester. It is important to distinguish it from the more commonly cited p-nitrophenyl phosphate (pNPP), which is a phosphate monoester and a widely used chromogenic substrate for phosphatases. While data for TNPP is limited, information on pNPP can provide some insights into the behavior of the nitrophenyl phosphate moiety.

Solubility of this compound

The solubility of this compound is influenced by the choice of solvent, buffer system, pH, and temperature. Generally, organophosphate esters like TNPP exhibit a wide range of aqueous solubilities depending on their specific chemical structure.

Table 1: Solubility of Nitrophenyl Phosphate Compounds

| Compound | Buffer/Solvent | pH | Temperature (°C) | Solubility |

| p-Nitrophenyl phosphate disodium salt hydrate | Phosphate Buffered Saline (PBS) | 7.2 | Room Temperature | ~ 10 mg/mL[1] |

| 4-Nitrophenyl phosphate di(tris) salt | Water | Not Specified | Room Temperature | Soluble (50 mg/mL)[2] |

| 4-Nitrophenyl phosphate disodium salt hexahydrate | Water | Not Specified | Room Temperature | Highly soluble (>50 mg/mL)[3][4] |

| Tris[4-(2-methylpropyl)phenyl] phosphate | Water | Not Specified | Not Specified | ~ 0.002 mg/L (highly hydrophobic analog) |

Note: Much of the available quantitative data is for p-nitrophenyl phosphate (pNPP), a related but structurally different compound. This data is provided for context.

The Tris salt of 4-nitrophenyl phosphate is noted to be soluble in water.[5] The presence of the Tris counterions can influence the overall solubility characteristics of the molecule in different buffer systems. The pH of the buffer is a critical factor, as the ionization state of the phosphate group can affect its interaction with the solvent. For Tris buffers, it is also important to consider that their pH is temperature-dependent.[6]

Stability of this compound in Buffers

The primary degradation pathway for this compound in aqueous buffer solutions is hydrolysis. This non-enzymatic hydrolysis is dependent on pH and temperature.

The hydrolysis of the phosphate ester bond is subject to catalysis by both acid and base. The presence of the electron-withdrawing nitro group on the phenyl ring makes the phosphate ester bond susceptible to nucleophilic attack.

Table 2: Stability of Nitrophenyl Phosphate Compounds

| Compound | Condition | Rate Constant (k) | Half-life (t½) | Notes |

| p-Nitrophenyl phosphate | pD 6.4, 50°C | 8.44 (±0.36) × 10⁻⁵ s⁻¹ | ~2.27 hours | Spontaneous hydrolysis.[7] |

| p-Nitrophenyl phosphate | pH 2.6, 68-82°C | Not specified | Not specified | Activation energy of 26.0 kcal/mole.[7] |

| 4-Nitrophenyl phosphate di(tris) salt | +2 to +8°C (solid) | Not applicable | 24 months | Stable as a solid when stored dry and protected from light.[8] |

| pNPP solutions | Neutral to alkaline pH, Room Temp/37°C | Not specified | Not specified | Prone to rapid degradation.[9] |

| pNPP stock solution in water | -20°C | Not specified | Up to 6 weeks | Aliquoting is recommended.[9] |

| Reconstituted pNPP in buffer | -20°C | Not specified | Up to 4 weeks | Stability depends on buffer composition.[9] |

Note: The kinetic data presented is for the non-enzymatic hydrolysis of p-nitrophenyl phosphate (pNPP) and serves as an indicator of the general stability of the nitrophenyl phosphate ester bond.

The rate of hydrolysis is expected to increase at both acidic and basic pH values. For solutions, it is recommended to prepare them fresh before use, especially when working at neutral to alkaline pH.[5][9]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific buffer.[1][3][10][11][12]

Materials:

-

This compound

-

Selected buffer (e.g., 50 mM Tris-HCl, pH 7.4; 50 mM Sodium Phosphate, pH 7.4)

-

Calibrated pH meter

-

Analytical balance

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Scintillation vials or other suitable containers

Procedure:

-

Preparation: Prepare the desired buffer solution and adjust the pH to the target value at the intended experimental temperature.

-

Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the buffer. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved material settle. Separate the saturated supernatant from the solid by either centrifugation at high speed or by filtering through a syringe filter. This step should be performed quickly to avoid temperature changes.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with the buffer to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated HPLC-UV method.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Protocol 2: Determination of Stability in Buffer (Accelerated Stability Study)

This protocol describes a method to assess the chemical stability of this compound in a buffer solution over time, including under accelerated conditions.[2][8][13][14][15]

Materials:

-

This compound

-

Selected buffer (e.g., 50 mM Tris-HCl, pH 7.4; 50 mM Sodium Phosphate, pH 7.4)

-

Calibrated pH meter

-

Temperature-controlled incubators or water baths

-

Validated analytical method for quantification of the parent compound and its primary degradation product (4-nitrophenol) (e.g., HPLC-UV).[16][17][18][19]

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen buffer at a known concentration.

-

Sample Aliquoting: Aliquot the solution into multiple sealed vials to be stored under different conditions.

-

Storage Conditions:

-

Long-term: 2-8°C (refrigerated)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Stress: Higher temperatures (e.g., 60°C)

-

-

Time Points: Define the time points for sample analysis. For example:

-

Initial (T=0)

-

Accelerated: 1, 2, 4, and 8 weeks

-

Long-term: 1, 3, 6, and 12 months

-

-

Sample Analysis: At each time point, retrieve a vial from each storage condition. Allow the vial to equilibrate to room temperature. Analyze the sample using a validated, stability-indicating HPLC method to determine the concentration of the remaining this compound and the formation of 4-nitrophenol.

-

Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant (k) and the half-life (t½) of the compound under each condition.

Visualizations

Caption: Workflow for Determining the Aqueous Solubility of this compound.

Caption: Proposed Hydrolysis Pathway of this compound in Aqueous Buffer.

Conclusion

The solubility and stability of this compound are critical parameters that require careful consideration in experimental design. While specific quantitative data for TNPP is scarce, information on the related compound p-nitrophenyl phosphate suggests that solubility is generally good in aqueous solutions, particularly for its salt forms. However, its stability is pH-dependent, with hydrolysis being a key degradation pathway, especially under neutral to alkaline conditions. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability of this compound in their specific buffer systems of interest, ensuring data accuracy and reproducibility.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. ema.europa.eu [ema.europa.eu]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. benchchem.com [benchchem.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. enamine.net [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. www3.paho.org [www3.paho.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. ishaagro.com [ishaagro.com]

- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. ijmr.net.in [ijmr.net.in]

- 19. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Tris(4-nitrophenyl) Phosphate for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Tris(4-nitrophenyl) phosphate, a critical reagent for researchers, scientists, and professionals in drug development. This document outlines commercial sources, purity specifications, and a detailed experimental protocol for its application in a high-throughput screening assay.

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is crucial for ensuring the reliability and reproducibility of experimental results. The following table summarizes commercially available options, emphasizing suppliers who provide detailed purity information.

| Supplier | Product Name | CAS Number | Purity Specification | Notes |

| TCI Chemicals | This compound | 3871-20-3 | >98.0% (HPLC)[1] | A reliable source for high-purity compound with specified analytical method. |

| Fisher Scientific | This compound, 98.0+% | 3871-20-3 | 98.0+%[2] | Distributes TCI America products, offering a similar purity level. |

| CP Lab Safety | This compound | 3871-20-3 | Not specified | Distributes TCI America products; purity should be confirmed with the manufacturer.[3] |

| Sigma-Aldrich | This compound | 3871-20-3 | Not specified | This product is sold "as-is" without analytical data; the buyer is responsible for purity confirmation. |

Experimental Protocol: High-Throughput Screening for Phosphatase Inhibitors

High-purity this compound is an ideal substrate for various enzymatic assays, including high-throughput screening (HTS) for inhibitors of phosphatases, a class of enzymes implicated in numerous diseases. The following protocol describes a typical HTS workflow.

Objective: To identify potential inhibitors of a target phosphatase from a compound library using this compound as a substrate.

Materials:

-

High-purity this compound

-

Target phosphatase enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Compound library (typically dissolved in DMSO)

-

384-well, clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

-

Stop solution (e.g., 1 M NaOH)

Procedure:

-

Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well microplate. Include appropriate controls: positive control (enzyme and substrate, no inhibitor) and negative control (substrate only, no enzyme).

-

Enzyme Addition: Add the target phosphatase enzyme, diluted in assay buffer, to each well containing the test compounds.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.

-

Substrate Addition: Prepare a stock solution of this compound in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes). The reaction progress can be monitored kinetically or as an endpoint measurement.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M NaOH) to each well. This also enhances the color of the product, p-nitrophenol.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the amount of p-nitrophenol produced and thus reflect the enzyme activity. A lower absorbance in the presence of a test compound compared to the positive control indicates potential inhibition. Calculate the percent inhibition for each compound.

Visualizing the Experimental Workflow

The following diagram illustrates the high-throughput screening workflow for identifying phosphatase inhibitors.

Caption: High-throughput screening workflow for phosphatase inhibitor discovery.

Signaling Pathway Context

While this compound is a synthetic substrate, it is used to probe the activity of phosphatases that are key regulators in a multitude of cellular signaling pathways. For instance, protein tyrosine phosphatases (PTPs) are crucial in modulating signaling cascades involved in cell growth, differentiation, and metabolism. Dysregulation of PTP activity is linked to various diseases, including cancer and diabetes, making them attractive drug targets. The use of high-purity this compound in HTS campaigns enables the discovery of novel modulators of these critical signaling pathways.

The diagram below illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK) and a protein tyrosine phosphatase (PTP), for which inhibitors might be screened using the described assay.

Caption: Generalized RTK signaling pathway regulated by a PTP.

References

An In-depth Technical Guide to Tris(4-nitrophenyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature concerning Tris(4-nitrophenyl) phosphate. Due to the limited specific research on this compound, this document synthesizes the available data on its synthesis and chemical properties. Where applicable, it draws comparisons to the closely related and extensively studied compound, p-nitrophenyl phosphate (pNPP), to provide context for potential areas of investigation.

Chemical and Physical Properties

This compound is an organophosphate ester distinguished by the presence of three 4-nitrophenyl groups attached to a central phosphate core. This structure imparts specific chemical and physical characteristics. The table below summarizes the key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂N₃O₁₀P | --INVALID-LINK-- |

| Molecular Weight | 461.28 g/mol | --INVALID-LINK-- |

| Melting Point | 156-158 °C | [Various chemical suppliers] |

| Boiling Point | 592 °C at 760 mmHg | [Various chemical suppliers] |

| Density | 1.572 g/cm³ | [Various chemical suppliers] |

| Appearance | White to light yellow crystalline powder | [Various chemical suppliers] |

| CAS Number | 3871-20-3 | [Various chemical suppliers] |

Synthesis of this compound

The synthesis of this compound has been described in the literature, with a key methodology involving the reaction of sodium p-nitrophenoxide with phosphorus oxychloride.

Experimental Protocol: Synthesis via Reaction of Sodium p-nitrophenoxide with Phosphorus Oxychloride

This protocol is based on the methodology described by Da-Silva et al. (2002).

Materials:

-

Sodium p-nitrophenoxide

-

Phosphorus oxychloride (POCl₃)

-

Solvent (e.g., anhydrous acetonitrile)

-

Mettler RC-1 reaction calorimeter (for monitoring reaction kinetics)

-

Standard laboratory glassware for synthesis and purification

-

NMR spectrometer for product characterization

Procedure:

-

In a reaction vessel, dissolve sodium p-nitrophenoxide in the chosen anhydrous solvent under an inert atmosphere.

-

Slowly add a stoichiometric amount of phosphorus oxychloride to the solution while monitoring the reaction temperature.

-

The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.

-

Upon completion of the reaction, the product, Tris(p-nitrophenyl) phosphate, can be isolated and purified using standard techniques such as crystallization.

Quantitative Data from Synthesis:

| Parameter | Value | Reference |

| Yield | 95% | --INVALID-LINK-- |

| Reaction Enthalpy (ΔH) | -20.29 kJ | --INVALID-LINK-- |

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Potential Applications and Research Directions

While specific applications of this compound in drug development and biological research are not well-documented, its chemical structure suggests potential areas for investigation.

-

Prodrug Design: The phosphate ester linkages could potentially be cleaved by phosphatases, suggesting that this compound could be investigated as a tripartite prodrug of p-nitrophenol. However, the release of three equivalents of p-nitrophenol would need to be carefully considered in terms of therapeutic effect and potential toxicity.

-

Enzyme Inhibition Studies: As an organophosphate, it could be screened for inhibitory activity against various enzymes, particularly esterases and phosphatases. The bulky nitrophenyl groups might confer specificity for certain enzyme active sites.

-

Biomarker Development: Similar to pNPP, the enzymatic or chemical hydrolysis of this compound would release p-nitrophenol, which has a distinct yellow color upon deprotonation. This property could be explored for the development of novel colorimetric assays, although the kinetics and stoichiometry would differ significantly from pNPP.

Comparison with p-Nitrophenyl Phosphate (pNPP)

To provide context for researchers familiar with pNPP, the following table compares the key features of this compound and pNPP.

| Feature | This compound | p-Nitrophenyl Phosphate (pNPP) |

| Structure | Triester of phosphoric acid with three p-nitrophenol molecules. | Monoester of phosphoric acid with one p-nitrophenol molecule. |

| Primary Use | Not well-established; potential as a chemical intermediate. | Widely used as a chromogenic substrate for various phosphatases in research and diagnostics. |

| Hydrolysis Product | Three molecules of p-nitrophenol and one phosphate ion. | One molecule of p-nitrophenol and one phosphate ion. |

| Biological Research | Very limited data available. | Extensive literature on its use in enzyme kinetics, ELISAs, and other biochemical assays. |

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. However, based on its structure as an organophosphate, a hypothetical logical relationship for its potential biological interaction can be proposed.

Caption: Hypothetical interaction of this compound in a biological system.

Conclusion and Future Perspectives

This compound is a well-defined chemical entity with established synthetic routes. However, a significant gap exists in the scientific literature regarding its biological activity, potential applications in drug development, and involvement in cellular signaling. The information presented in this guide, while comprehensive based on available data, highlights the need for further research to elucidate the properties and potential uses of this compound. Future studies could focus on its enzymatic hydrolysis, screening for biological activity, and exploring its potential as a tool for chemical biology or as a prodrug scaffold. Researchers are encouraged to build upon the foundational chemical knowledge summarized herein to explore the untapped potential of this compound.

Methodological & Application

Application Notes and Protocols for Tris(4-nitrophenyl) phosphate in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-nitrophenyl) phosphate (T4NPP), commonly referred to as p-nitrophenyl phosphate (pNPP), is a widely utilized chromogenic substrate for the versatile and sensitive determination of phosphatase activity.[1][2][3] This compound serves as a substrate for a variety of phosphatases, including alkaline phosphatases (ALPs), acid phosphatases (ACPs), protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases.[1][2][3][4]

The fundamental principle of the assay lies in the enzymatic hydrolysis of the colorless pNPP substrate. This reaction yields two products: inorganic phosphate and p-nitrophenol (pNP).[2] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution, exhibiting maximum absorbance at approximately 405 nm.[2][3][4] The rate of p-nitrophenol formation is directly proportional to the phosphatase activity, enabling a straightforward and quantitative measurement. This assay is highly adaptable for high-throughput screening in microplate formats, rendering it an invaluable tool in enzyme kinetics studies and drug discovery.[3]

Data Presentation

Molar Extinction Coefficient of p-Nitrophenol

The accurate calculation of enzyme activity is critically dependent on the molar extinction coefficient (ε) of the product, p-nitrophenol. This value is influenced by factors such as pH and buffer composition.

| Molar Extinction Coefficient (ε) | Wavelength (nm) | Conditions |

| 18,000 M⁻¹cm⁻¹ | 405 | Standard protein phosphatase buffer, reaction stopped with 1 N NaOH.[4][5] |

| 17,800 M⁻¹cm⁻¹ | 405 | Tris-HCl buffer, pH 8.5.[5] |

| 16,000 M⁻¹cm⁻¹ | 405 | For Mn²⁺-dependent protein phosphatases, reaction stopped with 0.5 M EDTA.[5] |

Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP

The following table summarizes the kinetic parameters for the hydrolysis of pNPP by calf intestinal alkaline phosphatase under different experimental conditions. The data highlights the influence of buffer composition and pH on the enzyme's catalytic efficiency.[6]

| Buffer (Concentration) | pH | Temperature (°C) | Km (M) | Vmax (µmoles min⁻¹ unit⁻¹) | kcat (s⁻¹) |

| Tris-HCl (50 mM) | 11.0 | 37 | 7.6 x 10⁻⁴ | 3.12 | 82.98 |

| Glycine-NaOH (100 mM) | 9.5 | 37 | 4.0 x 10⁻⁴ | 1.60 | 42.55 |

Visualizations

Figure 1: Enzymatic hydrolysis of pNPP by phosphatase.

Figure 2: General experimental workflow for a pNPP-based phosphatase assay.

Figure 3: Role of ALPP in the Wnt/β-catenin signaling pathway.

Experimental Protocols

Protocol 1: Alkaline Phosphatase (ALP) Activity Assay

This protocol is suitable for measuring the activity of alkaline phosphatases, such as calf intestinal alkaline phosphatase (CIAP).

Materials:

-

Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.[7] Alternatively, 0.1 M Glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4 can be used.[7]

-

Substrate Stock Solution: 100 mM pNPP in deionized water. Store at -20°C.

-

Substrate Working Solution: Prepare a 1 mg/mL solution of pNPP in the chosen Assay Buffer. Prepare this solution fresh before use.[7]

-

Stop Solution: 3 M NaOH.[3]

-

Enzyme sample (e.g., purified CIAP or cell lysate).

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Preparation: Equilibrate all reagents to room temperature.

-

Sample Addition: Add 50 µL of your enzyme sample (appropriately diluted in Assay Buffer) to each well of the 96-well plate. For a blank control, add 50 µL of Assay Buffer without the enzyme.

-

Reaction Initiation: To start the reaction, add 100 µL of the freshly prepared pNPP Substrate Working Solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time can be optimized based on the enzyme's activity to ensure the reaction remains in the linear range. Protect the plate from light during incubation.

-

Reaction Termination (Endpoint Assay): Stop the reaction by adding 50 µL of 3 M NaOH to each well.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from the sample readings. Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹), b is the path length in cm, and c is the concentration in M. Enzyme activity is typically expressed as µmol of pNP produced per minute per mg of protein.

Protocol 2: Acid Phosphatase (ACP) Activity Assay

This protocol is designed for the measurement of acid phosphatase activity.

Materials:

-

Assay Buffer: 100 mM Sodium Acetate, pH 5.5, containing 10 mM MgCl₂.[8]

-

Substrate Solution: Prepare a fresh solution of pNPP in the Assay Buffer to the desired final concentration (e.g., 10 mM).[8]

-

Stop Solution: 0.5 N NaOH.[8]

-

Enzyme sample (e.g., cell lysate containing acid phosphatase).

-

96-well clear, flat-bottom microplate.

-

Microplate reader.

Procedure:

-

Sample Preparation: Homogenize cells or tissues in an appropriate lysis buffer and clarify by centrifugation. The supernatant will contain the acid phosphatase activity.

-

Assay Setup: Add 80 µL of your sample (diluted in Assay Buffer) to the wells of a microplate. Prepare a blank control with 80 µL of Assay Buffer.

-

Reaction Initiation: Add 50 µL of the pNPP Substrate Solution to each well.

-

Incubation: Incubate the plate for 60 minutes at 25°C or 37°C, protected from light.[8]

-

Reaction Termination: Add 20 µL of 0.5 N NaOH to stop the reaction.[4] The alkaline stop solution also enhances the yellow color of the p-nitrophenol product.

-

Measurement: Read the absorbance at 405 nm.

-

Data Analysis: Correct for the blank reading and calculate the enzyme activity as described in Protocol 1.

Protocol 3: Protein Tyrosine Phosphatase (PTP) Activity Assay

This protocol is adapted for measuring the activity of protein tyrosine phosphatases.

Materials:

-

Assay Buffer: 20 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.005% Tween-20.[3]

-

Substrate Solution: 1.3 mM pNPP in Assay Buffer (prepare fresh).[3]

-

PTP enzyme sample.

-

96-well clear, flat-bottom microplate.

-

Microplate reader.

Procedure:

-

Assay Setup: Add 50 µL of the PTP enzyme sample to each well of a 96-well plate. Include a blank control with 50 µL of Assay Buffer.[3]

-

Reaction Initiation: Add 50 µL of the pNPP Substrate Solution to each well to start the reaction.[3]

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-